5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

Catalog No.
S1492628
CAS No.
116453-73-7
M.F
C64H82N8O8
M. Wt
1091.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,...

CAS Number

116453-73-7

Product Name

5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

IUPAC Name

5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C64H82N8O8

Molecular Weight

1091.4 g/mol

InChI

InChI=1S/C64H82N8O8/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57/h25-32H,9-24,33-40H2,1-8H3,(H2,65,66,67,68,69,70,71,72)

InChI Key

KAPOSTKECKHKAP-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C(N6)N=C2N3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C(N5)N=C7C8=C(C=CC(=C8C(=N7)N=C2N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC
  • Phthalocyanine Core

    The core structure of this molecule belongs to the class of phthalocyanines. Phthalocyanines are well-known macrocycles with interesting properties like high thermal and chemical stability . This stability makes them suitable candidates for various applications.

  • Functionalized Periphery

    The eight butoxy groups attached to the periphery of the molecule might influence its solubility and interaction with other molecules. Functionalization of phthalocyanines can be used to tailor their properties for specific applications .

Potential Research Areas:

While there's no current research on this specific molecule, based on the properties mentioned above, some potential areas for future exploration include:

  • Organic Photovoltaics

    Phthalocyanines have been investigated for their potential use in organic solar cells due to their ability to absorb light and convert it into electricity . The butoxy groups in this molecule might influence light absorption properties, making it a candidate for further study.

  • Sensor Development

    Phthalocyanines can be used as chemical sensors due to their ability to interact with specific molecules . The functional groups on this molecule could be designed to interact with specific target molecules, making it a potential candidate for sensor development.

5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organic compound characterized by its unique structural arrangement and extensive use of butoxy groups. This compound belongs to the family of nonacyclo compounds and features a highly intricate polycyclic structure that includes multiple rings and functional groups.

The molecular formula of this compound indicates a significant number of carbon (C), hydrogen (H), and oxygen (O) atoms. The presence of octabutoxy groups suggests that the compound may exhibit interesting solubility properties and potential interactions with various biological systems due to the hydrophobic and hydrophilic character imparted by these substituents.

The chemical reactivity of 5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,...-nonadecaene can be explored through various reactions typical for polycyclic compounds with ether functionalities:

  • Esterification: The butoxy groups can undergo esterification reactions with acids to form esters.
  • Oxidation: The presence of alcohol functionalities in the butoxy groups can lead to oxidation reactions to form aldehydes or ketones.
  • Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the presence of reactive sites on the rings.

These reactions can be influenced by factors such as solvent choice and temperature.

  • Antimicrobial Activity: Due to their complex structures and ability to interact with biological membranes.
  • Antioxidant Properties: Many polycyclic compounds show potential as antioxidants due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in biological systems.

Further studies are necessary to elucidate the specific biological activities associated with this compound.

The synthesis of 5,...-nonadecaene typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis may begin with simpler polycyclic precursors or aromatic compounds.
  • Formation of Butoxy Groups: This can be achieved through nucleophilic substitution reactions where butanol reacts with activated electrophiles.
  • Cyclization: Key cyclization steps are crucial for forming the intricate ring structure characteristic of this compound.
  • Purification: Techniques such as chromatography might be employed to isolate the final product from reaction mixtures.

Each step requires careful optimization to ensure high yields and purity.

The applications of 5,...-nonadecaene span various fields:

  • Material Science: Its unique structural properties may make it suitable for use in advanced materials or coatings.
  • Pharmaceuticals: If shown to possess significant biological activity in further studies.
  • Organic Electronics: Compounds with extended conjugated systems are often explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interaction studies involving 5,...-nonadecaene focus on its potential interactions with biological macromolecules such as proteins and nucleic acids:

  • Binding Affinity: Investigating how well this compound binds to specific targets could reveal its mechanism of action if it exhibits pharmacological effects.
  • Molecular Docking Studies: Computational methods can be employed to predict how this compound interacts at a molecular level with various biological targets.

Such studies are essential for understanding its potential therapeutic roles.

Several compounds share structural similarities with 5,...-nonadecaene:

  • Hexabutoxycyclohexane
    • Structure: Contains six butoxy groups attached to a cyclohexane ring.
    • Uniqueness: Less complex than 5,...-nonadecaene; fewer rings.
  • Octaethoxytricyclodecane
    • Structure: Features eight ethoxy groups on a tricyclic framework.
    • Uniqueness: Ethoxy groups provide different solubility characteristics compared to butoxy groups.
  • Decabutoxynonadecane
    • Structure: Similar backbone but with ten butoxy groups.
    • Uniqueness: Increased hydrophobicity due to more butoxy substituents.
  • Tetrabutoxydodecane
    • Structure: A simpler structure with four butoxy groups on a dodecane chain.
    • Uniqueness: Less complex ring structure compared to 5,...-nonadecaene.

These comparisons highlight the unique complexity and potential applications of 5,...-nonadecaene within its class of compounds while showcasing variations in structure and functionality among similar molecules.

XLogP3

16.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1090.62556160 g/mol

Monoisotopic Mass

1090.62556160 g/mol

Heavy Atom Count

80

Dates

Modify: 2023-08-15

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